molecular formula C18H25N3O4S B2696478 4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide CAS No. 898656-88-7

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide

Cat. No.: B2696478
CAS No.: 898656-88-7
M. Wt: 379.48
InChI Key: PZIPLSSAGABBQE-UHFFFAOYSA-N
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Description

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an acetyl group, a benzenesulfonamide moiety, and a cyclopentyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivativeThe final step involves the attachment of the cyclopentyl group via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-14(22)20-10-12-21(13-11-20)18(23)15-6-8-17(9-7-15)26(24,25)19-16-4-2-3-5-16/h6-9,16,19H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIPLSSAGABBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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